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Compound of Interest

Compound Name: Deschloroetizolam

Cat. No.: B105385 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of

Deschloroetizolam with other novel psychoactive substances (NPS), specifically Etizolam,

Flubromazolam, and Clonazolam. The information is intended for research, scientific, and drug

development purposes only and is based on available experimental and user-reported data.

Introduction
Deschloroetizolam is a thienodiazepine derivative and a structural analog of the more well-

known compound, Etizolam.[1][2] Like other benzodiazepines and their analogs,

Deschloroetizolam and its counterparts exert their effects by modulating the gamma-

aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in

the central nervous system.[2][3] These substances are positive allosteric modulators,

enhancing the effect of GABA on the receptor, which leads to their characteristic anxiolytic,

sedative-hypnotic, myorelaxant, and amnesic properties.[4] The emergence of numerous novel

psychoactive benzodiazepines on the illicit market necessitates a clear understanding of their

comparative pharmacology to aid in research and the development of analytical detection

methods.[2]

Pharmacodynamics: Receptor Binding and Potency
The primary mechanism of action for these compounds is their interaction with the

benzodiazepine binding site on the GABA-A receptor.[4] The affinity of a compound for this site
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is a key determinant of its potency. While direct, experimentally determined binding affinity data

for Deschloroetizolam is scarce in peer-reviewed literature, a quantitative structure-activity

relationship (QSAR) model has been used to predict the binding affinities of several designer

benzodiazepines.

It is reported that Deschloroetizolam is approximately half as potent as its parent compound,

Etizolam.[1][2] User reports and observational studies have provided qualitative comparisons of

the potency of these compounds. Flubromazolam and Clonazolam are consistently reported as

being highly potent, with the ability to produce strong sedation and amnesia at very low doses.

[2][5] Deschloroetizolam is generally considered to be one of the less potent novel

benzodiazepines.[2]

Table 1: Predicted GABA-A Receptor Binding Affinities (QSAR Model)

Compound Predicted Binding Affinity (log 1/c)

Clobromazolam 10.14

Flualprazolam 10.13

Flunitrazolam 8.88

Deschloroetizolam
Not explicitly stated in the provided search

results

Etizolam
Not explicitly stated in the provided search

results

Flubromazolam
Not explicitly stated in the provided search

results

Clonazolam
Not explicitly stated in the provided search

results

Note: The predicted binding affinity is expressed as the logarithm of the reciprocal of the molar

inhibitory concentration (IC50) required to displace 50% of [3H]-diazepam from rat cerebral

cortex synaptosomal preparations. Higher values indicate greater predicted binding affinity.[6]

[7] It is important to note that these are predicted values and may not fully represent the actual

binding affinities.
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Pharmacokinetics: A Comparative Overview
The pharmacokinetic profiles of these substances, including their absorption, distribution,

metabolism, and excretion, determine their onset and duration of action. The available data,

while not from a single comparative study, allows for a general comparison.

Table 2: Comparative Pharmacokinetic Parameters

Parameter
Deschloroetizo
lam

Etizolam
Flubromazola
m

Clonazolam

Onset of Action Rapid[2] 20-45 minutes[2] 20-45 minutes[2] Not specified

Time to Peak

Plasma

Concentration

(Tmax)

~30 minutes

(saliva)[8]
0.5 - 2 hours[9] 5 - 8 hours[9] Not specified

Elimination Half-

Life (t½)
Short[2]

~3.4 hours

(parent), ~8.2

hours (active

metabolite)[9]

10 - 20 hours[9] ~3.6 hours[2]

Bioavailability High[2] ~93%[9]
Not well-

documented
Not specified

Metabolism

Primarily hepatic

via CYP450

enzymes.[10]

Primarily hepatic

via CYP3A4 and

CYP2C19.[9]

Primarily hepatic

via CYP3A4/5.[2]

Extensively

metabolized.[2]

Active

Metabolites

Yes (hydroxy-

deschloroetizola

m)[11]

Yes (α-

hydroxyetizolam)

[9]

Yes (α-hydroxy-

flubromazolam,

4-hydroxy-

flubromazolam)

[2]

Yes (amino and

acetamino

metabolites)[2]

Deschloroetizolam is reported to have a duration of action that is twice as long as Etizolam.[1]

[2] Flubromazolam is noted for its prolonged elimination half-life, which can lead to extended

sedative effects.[2][9]
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Comparative Psychoactive Effects
Based on user reports and some clinical observations, the subjective effects of these novel

benzodiazepines can be compared.

Table 3: Predominant Psychoactive Effects (Based on User Reports)

Effect
Deschloroetizo
lam

Etizolam
Flubromazola
m

Clonazolam

Anxiolytic

(Anxiety

Reduction)

High High Moderate Moderate

Sedative/Hypnoti

c
Moderate Moderate Very High High

Myorelaxant

(Muscle

Relaxant)

Present Present Present Present

Amnesic

(Memory Loss)
Present Present Very High Very High

Euphoric Low High Low Low

Note: This table is based on qualitative user reports and should be interpreted with caution.[2]

Experimental Protocols
In Vitro GABA-A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the benzodiazepine site

on the GABA-A receptor.

Methodology:

Membrane Preparation: Rat cerebral cortex or a cell line expressing recombinant human

GABA-A receptors is homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is
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then centrifuged to pellet the cell membranes containing the receptors. The pellet is washed

and resuspended in the assay buffer.

Competitive Binding Assay: A constant concentration of a radiolabeled ligand that binds to

the benzodiazepine site (e.g., [3H]-Flunitrazepam) is incubated with the membrane

preparation in the presence of varying concentrations of the unlabeled test compound (e.g.,

Deschloroetizolam).

Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or 37°C) for a

duration sufficient to reach equilibrium.

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through

glass fiber filters, which traps the membranes with the bound radioligand. The filters are then

washed to remove any unbound radioligand.

Quantification: The amount of radioactivity trapped on the filters is measured using liquid

scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki value is then calculated using the

Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the

radioligand and Kd is its dissociation constant for the receptor.[12]

In Vivo Animal Models for Pharmacodynamic
Assessment
Objective: To evaluate the sedative, anxiolytic, and myorelaxant effects of a test compound in a

living organism.

Methodologies:

Sedative/Hypnotic Effects (Loss of Righting Reflex): Animals (e.g., mice or rats) are

administered the test compound. The dose at which 50% of the animals lose their righting

reflex (the ability to return to an upright position when placed on their back) is determined

(HD50).
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Anxiolytic Effects (Elevated Plus Maze): This test is based on the natural aversion of rodents

to open and elevated spaces. The apparatus consists of two open arms and two enclosed

arms. Anxiolytic compounds increase the proportion of time spent and the number of entries

into the open arms.

Myorelaxant Effects (Rotarod Test): This test assesses motor coordination and muscle

relaxation. Animals are placed on a rotating rod, and the time they are able to remain on the

rod before falling is measured. Myorelaxant compounds decrease the time spent on the

rotarod.

For each of these models, dose-response curves are generated to determine the potency of

the test compound.[13][14]
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Caption: Modulation of the GABA-A receptor by Deschloroetizolam.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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